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(5-Bromo-pentyl)-trimethyl-ammonium

Cat. No.: B10837519
M. Wt: 209.15 g/mol
InChI Key: YOSALHKHPBALIO-UHFFFAOYSA-N
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Description

Contextualization of Quaternary Ammonium (B1175870) Salts in Advanced Chemical Disciplines

Quaternary ammonium salts are a class of organic compounds with a positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl substituents. wikipedia.orgmdpi.com This permanent positive charge, independent of the pH of their environment, distinguishes them from primary, secondary, and tertiary ammonium ions. wikipedia.org Their unique properties have led to their use in a wide array of applications, including as disinfectants, surfactants, and phase transfer catalysts. wikipedia.orgnih.gov

The classification of quaternary ammonium compounds (QACs) can be complex and is often based on the nature of the alkyl or aryl groups attached to the central nitrogen atom. nih.govacs.org Common subclasses found in research literature include:

Alkyltrimethylammonium compounds (ATMACs): These feature one long alkyl chain and three methyl groups.

Dialkyldimethylammonium compounds (DADMACs): These possess two long alkyl chains and two methyl groups. nih.gov

Benzalkonium chlorides (BACs): These contain a benzyl (B1604629) group, a methyl group, and a long alkyl chain. nih.gov

The nomenclature can be inconsistent across different studies and applications. nih.govacs.org For instance, the EPA categorizes QACs into groups based on their structure for toxicological testing. orst.edu Group I includes straight-chain QACs like didecyl dimethyl ammonium chloride, while Group II consists of non-halogenated benzyl-substituted QACs. acs.orgorst.edu

Quaternary ammonium cations are generally unreactive towards electrophiles, oxidants, and acids. wikipedia.org Their stability also extends to most nucleophiles, as evidenced by the thermal stability of salts like tetramethylammonium (B1211777) hydroxide (B78521). wikipedia.org However, under harsh conditions or in the presence of very strong bases or potent nucleophiles like thiolates, they can undergo degradation reactions such as the Sommelet–Hauser and Stevens rearrangements, or dealkylation. wikipedia.org The reactivity of QACs is also harnessed in their function as phase transfer catalysts, where they facilitate reactions between reagents in immiscible solvent phases. wikipedia.org

The Significance of Alkyl Bromides in Synthetic Methodologies

Alkyl halides, and particularly alkyl bromides, are cornerstone reagents in organic synthesis. numberanalytics.com Their utility stems from the polar carbon-halogen bond, which makes the carbon atom susceptible to nucleophilic attack. numberanalytics.comyoutube.com The reactivity of alkyl halides is influenced by the nature of the halogen, with alkyl iodides being the most reactive and alkyl fluorides the least. numberanalytics.commsu.edu

Primary alkyl bromides are highly susceptible to S(_N)2 reactions, a type of nucleophilic substitution that occurs in a single, concerted step. numberanalytics.commasterorganicchemistry.com In this mechanism, a nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry. numberanalytics.com The rate of S(_N)2 reactions is sensitive to steric hindrance; as alkyl substitution increases at the carbon bearing the bromine (the alpha-carbon) or the adjacent carbon (the beta-carbon), the reaction rate decreases significantly. msu.edu For example, methyl bromide reacts considerably faster than primary alkyl bromides, which are, in turn, more reactive than secondary alkyl bromides. Tertiary alkyl bromides are generally unreactive in S(_N)2 reactions. msu.edustackexchange.com

Alkyl bromides are versatile precursors for the formation of new chemical bonds. In carbon-heteroatom bond formation, they readily react with a wide range of nucleophiles to introduce new functional groups. masterorganicchemistry.comnumberanalytics.com For example, reaction with hydroxide yields alcohols, with alkoxides produces ethers, and with cyanide forms nitriles.

In the realm of carbon-carbon bond formation, alkyl bromides are crucial electrophiles. They can react with organometallic reagents, such as Grignard reagents, in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon single bonds. uwindsor.caillinois.edu More recent advancements have utilized photoredox catalysis in conjunction with nickel to couple alkyl bromides with various carbon-based nucleophiles, expanding the toolkit for constructing complex organic molecules. nih.gov

Conceptual Integration of Quaternary Ammonium Moieties and Alkyl Bromide Architectures

The compound (5-Bromo-pentyl)-trimethyl-ammonium bromide incorporates both a quaternary ammonium group and a primary alkyl bromide within the same molecule. sigmaaldrich.com This bifunctional nature suggests a unique reactivity profile. The quaternary ammonium cation is a stable, positively charged moiety, while the terminal bromo-pentyl chain provides a reactive site for nucleophilic substitution and other transformations typical of primary alkyl bromides. This dual functionality allows for its use as a linker or tether in the synthesis of more complex molecules, where the quaternary ammonium group can influence solubility or act as a directing group, while the alkyl bromide end undergoes further chemical modification.

Physicochemical Properties of this compound bromide

PropertyValue
CAS Number 15008-33-0
Molecular Formula C₈H₁₉Br₂N
Molecular Weight 289.05 g/mol
Melting Point 141-143 °C
Appearance White to tan solid

This data is compiled from multiple sources. sigmaaldrich.comsigmaaldrich.comcymitquimica.comscbt.com

Design Rationale for Bifunctional Organic Scaffolds

The deliberate design of bifunctional organic scaffolds, such as this compound, stems from the desire to create molecules with multiple, pre-programmed functionalities. These molecules, often referred to as linkers or struts, are crucial in constructing more complex molecular architectures like metal-organic frameworks (MOFs). nih.govacs.org The rationale behind this design is to combine distinct chemical properties to achieve a specific outcome that is not possible with monofunctional compounds. acs.org

In the case of this compound, the design incorporates two reactive centers separated by a flexible pentyl chain. This separation allows the two functional groups—the quaternary ammonium head and the terminal bromine—to act independently or cooperatively in chemical transformations. The design of such linkers, including the choice of their length and flexibility, can significantly influence the properties of the resulting materials, such as pore size and stability in MOFs. nih.govacs.org The synthesis of these molecules is often achieved through a bimolecular nucleophilic substitution (SN2) reaction known as the Menschutkin reaction, where a tertiary amine reacts with an alkyl halide. nih.gov

Potential Synergies in Chemical Transformations and Material Science

The presence of both a quaternary ammonium group and an alkyl bromide on the same scaffold leads to potential synergistic effects in various applications. In chemical synthesis, the quaternary ammonium moiety can act as a phase-transfer catalyst, while the alkyl bromide end of the molecule undergoes a desired substitution or coupling reaction. chemimpex.comrsc.org This can enhance reaction efficiency by bringing reactants together that would otherwise be immiscible. chemimpex.com

In material science, this bifunctionality is particularly valuable. The quaternary ammonium group can be used to anchor the molecule to a surface, such as a polymer or nanoparticle, or to impart antimicrobial properties. chemimpex.comnih.gov Simultaneously, the alkyl bromide group remains available for further chemical modification, such as initiating polymerization or grafting other molecules onto the surface. This allows for the creation of functionalized materials with tailored properties like improved conductivity or thermal stability. chemimpex.com Furthermore, such compounds are explored in the synthesis of specialized ionic liquids, where the functional group is covalently attached to the cation. capes.gov.brnih.govcore.ac.uk

Scope and Objectives of Research on this compound

Research on this compound bromide, the salt form of this compound, is driven by its versatility as a bifunctional reagent. chemimpex.com Key objectives of its study and application include:

Synthesis of Functionalized Polymers and Materials: One primary use is in material science for creating polymers with specific properties. The compound can be used to introduce quaternary ammonium groups into polymers, enhancing their thermal stability and conductivity. chemimpex.com

Surface Modification: The molecule's structure is ideal for modifying surfaces. The charged quaternary ammonium end can interact with various substrates, while the bromo- functional group can be used to attach other molecules, creating functionalized surfaces for applications in biotechnology and materials science. chemimpex.com

Phase-Transfer Catalysis: It is utilized as a phase-transfer catalyst, enhancing the rate of reactions between reactants in separate, immiscible phases, which is particularly valuable in organic synthesis. chemimpex.com

Development of Ionic Liquids: The compound serves as a precursor in the synthesis of functionalized or "task-specific" ionic liquids. chemimpex.comcapes.gov.brnih.gov These are salts that are liquid at low temperatures and can be designed for specific applications, such as solvents in organic reactions or as electrolytes. core.ac.ukrsc.org

Biological and Pharmaceutical Research: In biological contexts, the quaternary ammonium salt structure is useful for studying interactions with cell membranes. chemimpex.com In pharmaceutical development, it can act as a surfactant or stabilizer to improve the solubility and bioavailability of drug ingredients. chemimpex.com

The table below summarizes the key properties of the parent compound, (5-Bromopentyl)trimethylammonium bromide.

PropertyValue
CAS Number 15008-33-0
Molecular Formula C8H19Br2N
Molecular Weight 289.05 g/mol
Synonym N-(5-bromopentyl)-N-trimethylammonium bromide
Linear Formula Br(CH2)5N(CH3)3Br

Table 1: Physicochemical Properties of (5-Bromopentyl)trimethylammonium bromide. Data sourced from Sigma-Aldrich and Oakwood Chemical. oakwoodchemical.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19BrN+ B10837519 (5-Bromo-pentyl)-trimethyl-ammonium

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopentyl(trimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19BrN/c1-10(2,3)8-6-4-5-7-9/h4-8H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSALHKHPBALIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19BrN+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for 5 Bromo Pentyl Trimethyl Ammonium and Its Precursors

Retrosynthetic Analysis of the (5-Bromo-pentyl)-trimethyl-ammonium Framework

A retrosynthetic approach to this compound bromide reveals a straightforward disconnection strategy.

Identification of Key Disconnections and Strategic Intermediates

The primary disconnection breaks the carbon-nitrogen bond of the quaternary ammonium (B1175870) group. This leads to two key synthons: a trimethylamine (B31210) cation and a 5-bromopentyl anion. In a forward synthesis, this translates to the reaction between trimethylamine and a 5-bromopentyl halide, typically 1,5-dibromopentane (B145557) or a derivative thereof. youtube.com

Another strategic disconnection can be made at the carbon-bromine bond of the pentyl chain, suggesting a precursor like a pentanol (B124592) derivative which can be subsequently brominated. The alkene functionality in a precursor like 5-bromo-1-pentene (B141829) also presents a point for strategic functionalization. bloomtechz.com

Considerations for High-Yield and Scalable Syntheses

For a synthesis to be high-yield and scalable, several factors must be considered. The choice of starting materials is crucial; readily available and cost-effective reagents are preferred. google.com Reaction conditions should be optimized to minimize side reactions and facilitate easy purification of the product. researchgate.net For the quaternization step, controlling the stoichiometry of the reactants is important to avoid the formation of byproducts. google.comgoogle.com In the synthesis of precursors, regioselectivity of reactions like bromination is a key consideration to ensure the desired isomer is obtained in high purity. mdpi.comnih.gov

Synthesis of the 5-Bromo-1-pentene Precursor

5-Bromo-1-pentene is a valuable intermediate in the synthesis of this compound bromide. bloomtechz.comguidechem.com Its synthesis can be achieved through various methods involving olefin functionalization and regioselective bromination.

Olefin Functionalization Techniques

The synthesis of functionalized olefins can be approached in several ways. One common method is the direct functionalization of a simple olefin like 1-pentene (B89616). nih.gov This can involve various catalytic processes that introduce a functional group at a specific position on the alkene. Advances in catalysis have enabled more efficient and selective olefin functionalization reactions. nih.gov

Another approach involves starting with a difunctional compound and eliminating one of the functional groups. For instance, 1,5-dibromopentane can be treated with a base to induce an elimination reaction, yielding 5-bromo-1-pentene. google.comchemicalbook.com This method is often advantageous due to the lower cost of the starting material. guidechem.com

Regioselective Bromination Methodologies

Achieving regioselectivity in the bromination of an alkene or an alcohol is critical for synthesizing the desired 5-bromo-1-pentene isomer. When starting with 4-penten-1-ol, brominating agents like carbon tetrabromide with triphenylphosphine (B44618) or phosphorus tribromide can be used to convert the hydroxyl group to a bromide. guidechem.com

The bromination of 1-pentene itself requires careful control to ensure the bromine adds to the desired position. bloomtechz.com Various brominating agents and reaction conditions have been developed to achieve high regioselectivity in electrophilic aromatic and aliphatic brominations. mdpi.comresearchgate.netnih.gov For example, N-bromosuccinimide (NBS) is a commonly used reagent for allylic bromination. mdpi.com

A patented method describes the synthesis of 5-bromo-1-pentene from 1,5-dibromopentane using N,N-dimethylformamide as a solvent and hexamethylphosphoric triamide as a catalyst, achieving a high yield and purity. google.comchemicalbook.com

Table 1: Comparison of Synthetic Methods for 5-Bromo-1-pentene

Starting Material Reagents and Conditions Yield Purity Reference
4-penten-1-ol CBr4, PPh3 - - guidechem.com
4-penten-1-ol PBr3 - - guidechem.com
1,5-dibromopentane Hexamethylphosphoramide, heat - - guidechem.com
1,5-dibromopentane Potassium tert-butoxide - - guidechem.com

Quaternization Reactions for Trimethylammonium Formation

The final step in the synthesis of this compound bromide is the quaternization of trimethylamine. This reaction, a type of Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgwikipedia.org

The reaction is typically carried out by reacting trimethylamine with a 5-bromopentyl halide, such as 1,5-dibromopentane or 5-bromo-1-pentene. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming the quaternary ammonium salt. wikipedia.org

For industrial-scale production, continuous processes for the quaternization of tertiary amines have been developed. These processes often involve reacting the tertiary amine and alkyl halide in a tubular reactor under pressure to keep the reactants in the liquid phase, leading to high product yields and minimal by-products. google.comgoogle.com The choice of solvent can also influence the reaction rate and yield, with polar solvents generally favoring the reaction. wikipedia.org

Table 2: Key Compound Names

Compound Name
This compound bromide
1,5-dibromopentane
1-pentene
4-penten-1-ol
5-bromo-1-pentene
Carbon tetrabromide
Hexamethylphosphoric triamide
N,N-dimethylformamide
N-bromosuccinimide
Phosphorus tribromide
Potassium tert-butoxide
Triphenylphosphine

Amine Reactivity with Alkyl Halides

The synthesis of this compound bromide is fundamentally an SN2 reaction between trimethylamine and 1,5-dibromopentane. In this reaction, the nitrogen atom of the trimethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms attached to a bromine atom in 1,5-dibromopentane. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, while the carbon-bromine bond breaks, with bromide acting as the leaving group.

The reactivity in this process is governed by several factors. Trimethylamine, a tertiary amine, is a good nucleophile. The alkyl halide, 1,5-dibromopentane, is a primary alkyl halide, which is ideal for SN2 reactions as there is minimal steric hindrance at the reaction center. The reaction results in the formation of the desired quaternary ammonium salt. A potential side reaction is the further reaction of the product to form a bis-quaternary ammonium salt, where a second molecule of trimethylamine reacts with the remaining bromo-pentyl group.

Optimization of Reaction Conditions for High Purity this compound Bromide

Achieving high purity of this compound bromide necessitates careful optimization of the reaction conditions. Key parameters that influence the yield and purity of the product include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects: The rate of the Menschutkin reaction is significantly influenced by the polarity of the solvent. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can stabilize the charged transition state of the SN2 reaction, thereby accelerating the reaction rate. The choice of solvent can also affect the solubility of the reactants and the product, which can be leveraged for easier product isolation.

Temperature Control: The reaction temperature is another critical factor. Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts through elimination reactions or further quaternization. A typical temperature range for such reactions is between room temperature and the boiling point of the chosen solvent, often under reflux conditions.

Stoichiometry: To favor the formation of the mono-quaternary ammonium salt and minimize the production of the bis-quaternary salt, an excess of 1,5-dibromopentane is typically used. This ensures that the trimethylamine is the limiting reagent and is more likely to react with a fresh molecule of the dibromo-pentane rather than the already reacted product.

A representative, non-optimized laboratory synthesis could involve reacting 1,5-dibromopentane with a solution of trimethylamine in a suitable solvent like ethanol (B145695) or acetonitrile. The mixture is typically stirred at a controlled temperature for a specific duration. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). The final product, being a salt, often precipitates out of the solution upon cooling or addition of a less polar co-solvent. The purity of the synthesized this compound bromide can be initially assessed by its melting point, which for the pure compound is reported to be in the range of 141-143 °C. sigmaaldrich.comsigmaaldrich.com

ParameterConditionRationale
Reactants 1,5-dibromopentane and TrimethylaminePrimary alkyl halide and tertiary amine for SN2 reaction.
Solvent Acetonitrile, DMF, or EthanolPolar aprotic or protic solvents to facilitate the reaction.
Temperature Room temperature to refluxTo increase reaction rate while minimizing side reactions.
Stoichiometry Excess of 1,5-dibromopentaneTo favor mono-quaternization.

Purification and Isolation Methodologies

The isolation and purification of this compound bromide from the reaction mixture are crucial steps to obtain a product of high purity, which is essential for most of its applications.

Chromatographic Techniques for High-Purity Compound Acquisition

For achieving very high purity, chromatographic techniques are invaluable. High-performance liquid chromatography (HPLC), particularly coupled with mass spectrometry (MS), is a powerful tool for both the analysis and purification of quaternary ammonium compounds.

A common method for the analysis of alkyltrimethylammonium compounds involves reversed-phase HPLC. nih.govnih.gov A C18 column is often used as the stationary phase. The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium formate. nih.gov This allows for the separation of the desired product from unreacted starting materials and any byproducts.

For preparative scale purification, column chromatography can be employed. Silica (B1680970) gel is a common stationary phase, although its acidic nature can sometimes pose challenges for the purification of basic amines and their salts. In such cases, neutral or basic alumina, or modified silica gel can be used. The choice of eluent is critical and is typically a polar solvent or a mixture of solvents, with the polarity adjusted to achieve good separation.

Solid-phase extraction (SPE) can also be utilized as a clean-up step to remove impurities before final purification or analysis. nih.gov

Recrystallization and Solvent Selection Strategies

Recrystallization is a widely used and effective method for purifying solid compounds like this compound bromide. The principle of this technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For quaternary ammonium salts, which are ionic in nature, polar solvents are generally good candidates. Common solvents for the recrystallization of such salts include:

Alcohols: Ethanol, methanol, or isopropanol.

Acetonitrile.

Solvent Mixtures: A mixture of a polar solvent in which the compound is soluble (e.g., ethanol) and a less polar solvent in which it is insoluble (e.g., diethyl ether or ethyl acetate) is often effective. The compound is dissolved in the minimum amount of the hot polar solvent, and the less polar solvent is then added dropwise until turbidity is observed. Upon cooling, the purified crystals precipitate out.

The selection of the appropriate solvent or solvent system is often determined empirically. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum.

Green Chemistry Considerations in Synthetic Route Design

In recent years, there has been a significant shift towards the development of more environmentally friendly chemical processes. The principles of green chemistry are increasingly being applied to the synthesis of quaternary ammonium compounds to minimize environmental impact. researchgate.netrsc.org

Solvent Selection and Waste Minimization

The choice of solvent is a key aspect of green chemistry. researchgate.net Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Therefore, the use of greener alternatives is highly encouraged.

Water as a Solvent: For the synthesis of some quaternary ammonium salts, water can be an excellent green solvent. rsc.org It is non-toxic, non-flammable, and readily available. However, the solubility of the organic reactants in water can be a limitation.

Solvent-Free Reactions: Another green approach is to conduct reactions under solvent-free conditions. acgpubs.org This can sometimes be achieved by heating the neat reactants together, often with the aid of microwave irradiation, which can accelerate the reaction and lead to higher yields in shorter reaction times.

Deep Eutectic Solvents (DESs): A more recent and promising class of green solvents are deep eutectic solvents. DESs are mixtures of two or more components that form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and can be prepared from inexpensive and readily available starting materials. DESs have been successfully used as reaction media for various organic transformations, including the synthesis of quaternary ammonium compounds, offering a greener alternative to conventional volatile organic solvents.

Waste minimization is another core principle of green chemistry. This can be achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. Optimizing reaction conditions to achieve high yields and selectivity also contributes to waste reduction by minimizing the formation of byproducts and the need for extensive purification steps. The development of recyclable catalysts and reaction media further enhances the sustainability of the process.

Atom Economy and Process Efficiency Metrics

The evaluation of synthetic pathways for chemical compounds has evolved significantly, with a modern emphasis on "green chemistry" principles to minimize environmental impact. The greenness of a chemical process is assessed using various metrics that quantify efficiency and waste generation. nih.gov Key metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), which together provide a comprehensive view of a reaction's sustainability. whiterose.ac.ukresearchgate.net These metrics are crucial for comparing different synthetic routes and identifying areas for improvement, particularly in industries like pharmaceuticals where waste reduction is a primary goal. semanticscholar.org

Atom Economy (AE)

Atom Economy is a theoretical concept that measures the efficiency with which atoms from the reactants are incorporated into the desired final product. researchgate.net It is a fundamental principle of green chemistry, aiming to maximize the conversion of raw materials into the target molecule, thereby reducing the generation of by-products. semanticscholar.org The calculation for AE is:

AE (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound bromide, a common pathway involves the quaternization of trimethylamine with 1,5-dibromopentane. This is an addition reaction, which is inherently efficient in terms of atom economy.

The reaction is as follows: C₅H₁₀Br₂ (1,5-dibromopentane) + C₃H₉N (Trimethylamine) → C₈H₁₉Br₂N (this compound bromide)

As shown in the table below, the atom economy for this specific synthesis is exceptionally high, approaching 100%. This indicates that, theoretically, almost all atoms from the reactants are incorporated into the final product, representing an ideal scenario from an atom economy perspective.

Table 1: Theoretical Atom Economy for the Synthesis of this compound bromide

Compound Molecular Formula Molecular Weight ( g/mol ) Role
1,5-Dibromopentane C₅H₁₀Br₂ 229.95 Reactant
Trimethylamine C₃H₉N 59.11 Reactant
This compound bromide C₈H₁₉Br₂N 289.05 Product

| Atom Economy (%) | | 99.99% | Metric |

Note: Molecular weights are based on standard atomic weights. sigmaaldrich.comscbt.com

Process Efficiency Metrics: RME and PMI

While Atom Economy provides a theoretical maximum efficiency, it does not account for practical aspects of a chemical process such as reaction yield, excess reagents, solvents, and purification steps. whiterose.ac.uk For a more realistic assessment, metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) are employed. nih.gov

Reaction Mass Efficiency (RME) considers the reaction yield and the actual masses of reactants used. It provides a more practical measure of the efficiency of the core reaction. researchgate.net

RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100

Process Mass Intensity (PMI) is one of the most comprehensive green metrics, especially valued in the pharmaceutical industry. semanticscholar.org It evaluates the total mass used in a process (reactants, solvents, catalysts, workup chemicals) relative to the mass of the final product. nih.gov A lower PMI value signifies a greener, more efficient process.

PMI = Total Mass in a Process / Mass of Isolated Product

To illustrate these metrics, a hypothetical but typical laboratory-scale synthesis of this compound bromide is considered. The assumptions include using a common solvent and achieving a high but not quantitative yield.

Table 2: Illustrative RME and PMI Calculation for a Hypothetical Synthesis

Parameter Value Notes
Inputs
Mass of 1,5-dibromopentane 23.0 g (0.1 mol) Limiting Reactant
Mass of Trimethylamine 6.5 g (0.11 mol) 10% molar excess
Volume of Solvent (Acetonitrile) 200 mL Density = 0.786 g/mL
Mass of Solvent 157.2 g
Total Mass of Reactants 29.5 g
Total Mass in Process 186.7 g Sum of reactants and solvent
Outputs
Theoretical Product Yield 28.9 g Based on limiting reactant
Actual Isolated Yield (95%) 27.5 g Assumed practical yield
Calculated Metrics
Reaction Mass Efficiency (RME) 93.2% (27.5 g / 29.5 g) x 100

| Process Mass Intensity (PMI) | 6.79 | 186.7 g / 27.5 g |

The results from this illustrative synthesis highlight the difference between theoretical and practical efficiency. While the Atom Economy is nearly perfect, the RME is lower due to the use of excess reagent and a non-quantitative yield. The PMI value of 6.79, while hypothetical, falls into a range considered relatively efficient for certain pharmaceutical processes, where values can often be significantly higher. semanticscholar.org Improving this PMI would involve strategies such as reducing solvent volumes, using catalytic processes, or developing solvent-free reaction conditions. semanticscholar.org

Advanced Spectroscopic and Structural Elucidation Studies of 5 Bromo Pentyl Trimethyl Ammonium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise structure of (5-Bromo-pentyl)-trimethyl-ammonium can be determined.

¹H NMR Spectroscopic Analysis: Proton Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The electron-withdrawing effects of the quaternary ammonium (B1175870) group and the bromine atom significantly influence the chemical shifts of the adjacent protons, causing them to resonate at a lower field (higher ppm values). libretexts.orglibretexts.org

The protons of the trimethylammonium group (-N⁺(CH₃)₃) are all chemically equivalent and are expected to appear as a sharp singlet, integrating to nine protons. The methylene (B1212753) groups of the pentyl chain will appear as multiplets due to spin-spin coupling with neighboring protons. The protons on the carbon adjacent to the quaternary nitrogen (C1) and the bromine atom (C5) will be the most deshielded. msu.edudocbrown.info

Expected ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
-N⁺(CH ₃)₃~3.1s (singlet)9H
-CH ₂-N⁺-~3.3m (multiplet)2H
-CH ₂-CH₂-N⁺-~1.8m (multiplet)2H
-CH₂-CH ₂-CH₂-~1.5m (multiplet)2H
-CH ₂-CH₂-Br~1.9m (multiplet)2H
-CH ₂-Br~3.4t (triplet)2H

¹³C NMR Spectroscopic Analysis: Carbon Chemical Shifts and Multiplicities

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Similar to ¹H NMR, the chemical shifts are influenced by the electronegativity of neighboring atoms. oregonstate.educompoundchem.comlibretexts.org The carbons directly attached to the nitrogen and bromine atoms will have the largest chemical shifts. The quaternary carbon of the trimethylammonium group will also have a characteristic chemical shift.

Expected ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
-N⁺(C H₃)₃~53
-C H₂-N⁺-~67
-C H₂-CH₂-N⁺-~23
-CH₂-C H₂-CH₂-~28
-C H₂-CH₂-Br~32
-C H₂-Br~33

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. youtube.comsdsu.edu For this compound, the COSY spectrum would show cross-peaks connecting the signals of the adjacent methylene groups in the pentyl chain, confirming their sequence. For instance, the protons at C1 would show a correlation to the protons at C2, the protons at C2 to those at C1 and C3, and so on, up to the protons at C5 which would correlate with the protons at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netcolumbia.edu The HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton and carbon chemical shifts listed in the tables above. This allows for the unambiguous assignment of each carbon atom that bears protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Frequencies of Quaternary Ammonium and Carbon-Bromine Bonds

The key functional groups in this compound are the quaternary ammonium group and the carbon-bromine bond.

Quaternary Ammonium Bond: Quaternary ammonium salts exhibit characteristic absorption bands. The C-N stretching vibrations typically appear in the region of 900-1200 cm⁻¹. youtube.com Asymmetric and symmetric stretching vibrations of the methyl groups attached to the nitrogen are also expected.

Carbon-Bromine Bond: The C-Br stretching vibration is found in the fingerprint region of the IR spectrum, typically in the range of 500-600 cm⁻¹. nist.gov This absorption is often strong and provides clear evidence for the presence of a bromoalkane functionality.

Interpretation of IR Spectra for Compound Verification

The IR spectrum of this compound would be expected to show a combination of absorptions corresponding to the alkyl chain and the key functional groups.

Expected IR Absorption Bands:

Vibrational ModeFrequency Range (cm⁻¹) (Predicted)Intensity
C-H stretching (alkyl)2850-3000Medium to Strong
C-N stretching (quaternary ammonium)900-1200Medium
C-Br stretching500-600Strong

The presence of these characteristic bands in the IR spectrum would serve as a confirmation of the structure of this compound, complementing the detailed structural information obtained from NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds like this compound. The cation, this compound, has a molecular formula of C8H19BrN+ and a molecular weight of approximately 224.1 g/mol for the cation itself, and 289.05 g/mol for the common bromide salt. sigmaaldrich.comechemi.com

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. For the this compound cation, the theoretical exact mass can be calculated. This high-precision data is invaluable for confirming the compound's identity in complex matrices and for differentiating it from isobaric interferences.

Table 1: Theoretical Exact Mass of this compound Cation

Isotope Formula Mass (Da)
⁷⁹Br C₈H₁₉⁷⁹BrN⁺ 224.0750

Note: This table represents theoretical values. Experimental data from HRMS analysis would provide measured values to a high degree of decimal precision.

Potential fragmentation pathways for the this compound cation (m/z 224/226) could include:

Neutral loss of trimethylamine (B31210) ((CH₃)₃N): This would result in a fragment ion corresponding to the 5-bromopentyl cation (C₅H₁₀Br⁺) at m/z 149/151.

Neutral loss of a methyl group (CH₃): Cleavage of a methyl group from the quaternary nitrogen would yield a fragment ion at m/z 209/211.

Cleavage of the pentyl chain: Fragmentation along the pentyl chain could lead to a series of smaller fragment ions.

Table 2: Hypothetical MS/MS Fragmentation of this compound Cation

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z)
224/226 Trimethylamine (59 Da) 165/167
224/226 Methyl radical (15 Da) 209/211

Note: The fragmentation pattern is hypothetical and would require experimental verification through MS/MS analysis.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

As of the current literature survey, no publicly available X-ray crystallographic data for this compound exists. Therefore, a definitive analysis of its solid-state structure, including bond lengths, bond angles, and molecular conformation, cannot be provided.

Should a researcher aim to determine the crystal structure, various techniques could be employed to grow single crystals suitable for X-ray diffraction. These methods typically involve slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent would be critical and would likely involve polar solvents in which the salt is soluble.

A future crystallographic study would reveal precise details of the molecular geometry. Key parameters of interest would include the C-N and C-Br bond lengths, the bond angles around the quaternary nitrogen atom (expected to be tetrahedral), and the conformation of the pentyl chain. This would provide insight into the packing of the ions in the crystal lattice and any intermolecular interactions.

Advanced Spectroscopic Probes for Investigating Solvation and Aggregation Behavior (excluding toxicology/clinical)

The behavior of this compound in solution can be investigated using various spectroscopic techniques. Studies on similar quaternary ammonium salts have shown that they can influence the structure of the surrounding solvent molecules. rsc.org For instance, techniques like NMR spectroscopy can be used to probe the local environment of the compound and its interactions with the solvent. Changes in chemical shifts of both the solute and solvent can provide information on the extent of solvation and the nature of the interactions. rsc.org While specific studies on the aggregation of this compound are not available, its amphiphilic nature, with a polar head group and a nonpolar alkyl chain, suggests that it may exhibit self-assembly properties in certain solvents or at specific concentrations, which could be studied using light scattering or fluorescence spectroscopy.

Dynamic Light Scattering (DLS) for Aggregation Size

Dynamic Light Scattering is a non-invasive technique used to determine the size distribution of small particles and molecules in a solution. The method works by illuminating the sample with a laser and analyzing the fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. Analysis of the intensity fluctuations allows for the calculation of the diffusion coefficient, which can then be related to the hydrodynamic radius (R_h) of the particles via the Stokes-Einstein equation.

For a surfactant like this compound, DLS is the primary technique to investigate its self-assembly and aggregation behavior in a solvent. As a quaternary ammonium salt with a relatively short five-carbon (pentyl) alkyl chain, it is not expected to form large, stable micelles in the same way as its longer-chain counterparts, such as cetyltrimethylammonium bromide (CTAB). Studies on similar short-chain n-alkyltrimethylammonium bromides, like hexyltrimethylammonium (B102394) bromide (C6TAB), have shown that they tend to form small aggregates or pre-micellar structures with low aggregation numbers. nih.gov

An experimental DLS study of this compound would involve preparing solutions at various concentrations in a given solvent and measuring the size distribution at each step. The results would reveal whether discrete aggregates form and at what concentration this process begins. While specific experimental data for this compound is not available in the surveyed literature, the expected findings from such an analysis are presented illustratively below.

Concentration (mM)Mean Hydrodynamic Radius (R_h) (nm)Polydispersity Index (PDI)
100.80.15
501.20.20
1001.50.22
2001.90.25
Note: This table is illustrative and represents the type of data obtained from a DLS experiment. The values are hypothetical and based on expected behavior for a short-chain quaternary ammonium salt.

The data would likely show a modest increase in the average hydrodynamic radius with increasing concentration, characteristic of the formation of small, loosely organized aggregates rather than a sharp transition to well-defined micelles.

Conductivity Measurements in Various Solvents

Conductivity measurement is a fundamental method for studying the aggregation of ionic surfactants. The technique relies on monitoring the change in the electrical conductivity of a surfactant solution as its concentration is increased. Below the critical micelle concentration (CMC), the surfactant exists primarily as individual ions (monomers), and the conductivity increases linearly with concentration. nih.gov When micelles form, the mobility of the surfactant ions decreases because they are incorporated into larger, slower-moving aggregates, and a significant fraction of the counterions become associated with the micelle surface. nih.gov This change in mobility leads to a distinct break in the slope of the conductivity versus concentration plot, with the point of intersection of the two linear portions defining the CMC.

The choice of solvent is critical. In aqueous solutions, this compound would be expected to show some degree of self-association. However, given its short alkyl chain, the transition in the conductivity plot might be gradual rather than sharp, indicating the absence of a well-defined CMC and suggesting pre-micellar aggregation. nih.gov In low-polarity organic solvents, where the compound is less soluble, aggregation behavior would be significantly different or absent altogether.

A typical experiment would involve the progressive addition of a concentrated solution of this compound to a known volume of the solvent while recording the specific conductivity. From the resulting plot, the CMC and the degree of counterion binding (β) can be determined. The value of β is calculated from the ratio of the slopes of the plot in the post-micellar and pre-micellar regions.

Although specific published data for this compound is unavailable, the table below illustrates the kind of parameters that would be derived from conductivity measurements in different solvents.

Solvent SystemTemperature (°C)Critical Aggregation Concentration (mM)Degree of Counterion Binding (β)
Deionized Water25Not well-definedN/A
0.01 M NaBr (aq)25~150 (estimated)~0.3 (estimated)
Methanol25No aggregation detectedN/A
N,N-Dimethylformamide25No aggregation detectedN/A
Note: This table is illustrative. Values are hypothetical estimates based on the principles of surfactant behavior and data for analogous compounds. A "not well-defined" CMC is typical for surfactants with very short alkyl chains. nih.gov The compound is reported to be very soluble in N,N-Dimethylformamide and soluble in methanol, which would likely prevent micellar aggregation. echemi.com

These studies, when performed, would provide crucial insights into the self-assembly and solution behavior of this compound, contributing to a more complete understanding of short-chain quaternary ammonium compounds.

Mechanistic Investigations and Reactivity Pathways of 5 Bromo Pentyl Trimethyl Ammonium

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the pentyl chain serves as a good leaving group, making the terminal carbon susceptible to nucleophilic attack. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, given the primary nature of the alkyl halide.

While specific kinetic data for the reaction of (5-Bromo-pentyl)-trimethyl-ammonium with a wide range of nucleophiles is not extensively documented in publicly available literature, the general principles of SN2 reactions allow for a qualitative understanding of its reactivity. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. masterorganicchemistry.com

The reaction rate is significantly influenced by the strength of the nucleophile. Stronger nucleophiles will lead to a faster reaction. For instance, nucleophiles like iodide (I⁻), hydroxide (B78521) (OH⁻), and cyanide (CN⁻) would be expected to react more rapidly with this compound than weaker nucleophiles like water or alcohols.

A notable reaction pathway for this compound is an intramolecular SN2 reaction, where the nucleophile and the electrophile are part of the same molecule. In the presence of a non-nucleophilic base, the terminal bromine can be displaced by an internal nucleophile, if one were present on the ammonium (B1175870) head group. However, with the trimethylammonium group, this is not possible. A more likely intramolecular reaction is cyclization. While not a reaction with an external nucleophile, the proximity of the bromine atom to the quaternary ammonium group can, under certain conditions, lead to intramolecular reactions, though the formation of a six-membered ring containing a quaternary nitrogen is a possibility that would be influenced by the reaction conditions.

The following table provides a hypothetical comparison of relative reaction rates for the SN2 reaction of this compound with various nucleophiles, based on established nucleophilicity trends.

NucleophileExpected Relative Rate
I⁻Very Fast
CN⁻Fast
OH⁻Fast
Br⁻Moderate
Cl⁻Slow
H₂OVery Slow

This table is illustrative and based on general principles of SN2 reactions. Actual rates would need to be determined experimentally.

Regioselectivity in the SN2 reaction of this compound is straightforward. The nucleophilic attack will exclusively occur at the primary carbon atom bearing the bromine atom. The quaternary ammonium group is a poor leaving group and the carbons adjacent to it are sterically hindered by the bulky trimethylammonium moiety, preventing any nucleophilic attack at that end of the molecule.

The stereochemistry of SN2 reactions is well-defined and proceeds with an inversion of configuration at the electrophilic carbon center. This is a consequence of the "backside attack" mechanism, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. libretexts.orgyoutube.com If a chiral version of this compound were synthesized, for example, by introducing a stereocenter at one of the carbons on the pentyl chain, the SN2 reaction would result in a product with the opposite stereochemistry at that center. For instance, if the starting material were the (R)-enantiomer, the product would be the (S)-enantiomer. youtube.com

The SN2 reaction of this compound with various nucleophiles is a versatile method for the synthesis of a wide range of functionalized quaternary ammonium compounds. These products retain the quaternary ammonium head group, which can impart properties such as water solubility and antimicrobial activity, while introducing a new functional group at the other end of the alkyl chain. youtube.com

The synthesis of such derivatives often follows the principles of the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. youtube.com In this case, the starting material is already a quaternary ammonium salt, and the reaction serves to modify the alkyl chain.

The table below illustrates the potential functionalized quaternary ammonium derivatives that can be synthesized from this compound.

NucleophileProduct
Hydroxide (OH⁻)(5-Hydroxy-pentyl)-trimethyl-ammonium
Cyanide (CN⁻)(5-Cyano-pentyl)-trimethyl-ammonium
Azide (B81097) (N₃⁻)(5-Azido-pentyl)-trimethyl-ammonium
Thiocyanate (SCN⁻)(5-Thiocyanato-pentyl)-trimethyl-ammonium
Ammonia (NH₃)(5-Amino-pentyl)-trimethyl-ammonium

Elimination Reactions to Form Unsaturated Quaternary Ammonium Species

In the presence of a strong base, this compound can undergo elimination reactions. The quaternary ammonium group is a key player in this process, acting as a leaving group in what is known as a Hofmann elimination.

The elimination reaction of quaternary ammonium salts typically proceeds via a bimolecular elimination (E2) mechanism. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This is a concerted, one-step process where the base removes a proton from a carbon atom beta to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. masterorganicchemistry.com For this compound, the leaving group in a Hofmann elimination would be trimethylamine (B31210).

The regioselectivity of the Hofmann elimination is governed by the Hofmann rule, which states that the major product will be the least substituted alkene. libretexts.orgchemistrysteps.combyjus.com This is in contrast to the Zaitsev rule, which predicts the formation of the more substituted alkene. The preference for the Hofmann product is attributed to the steric bulk of the quaternary ammonium leaving group, which makes the protons on the less substituted beta-carbon more accessible to the base.

In the case of this compound, the elimination would involve the removal of a proton from the carbon at the 4-position, leading to the formation of pent-4-en-1-yl-trimethyl-ammonium bromide.

The scope of the base is crucial in promoting the E2 reaction. Strong, non-nucleophilic bases are typically used to favor elimination over substitution. Common bases used for Hofmann eliminations include silver oxide in water (which generates hydroxide ions in situ) and strong alkoxides like potassium tert-butoxide. chemistrysteps.combyjus.com

The reaction of this compound with a reagent that can act as both a nucleophile and a base can lead to a mixture of substitution (SN2) and elimination (E2) products. The selectivity between these two competing pathways is influenced by several factors:

Nature of the Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. Strong, non-hindered bases that are also good nucleophiles (e.g., hydroxide) can give a mixture of SN2 and E2 products. Weaker bases that are good nucleophiles (e.g., iodide) will primarily lead to SN2 products.

Substrate Structure: The substrate is a primary alkyl halide, which generally favors SN2 reactions. However, the presence of the bulky quaternary ammonium group can influence the transition state energies for both pathways.

Reaction Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and lead to an increase in the number of molecules in the products, making them entropically favored.

Controlling the selectivity between SN2 and E2 pathways for this compound can be achieved by careful selection of the reaction conditions. To favor the formation of functionalized quaternary ammonium derivatives via substitution, one would choose a good nucleophile that is a weak base and use lower reaction temperatures. To promote the formation of the unsaturated quaternary ammonium species via elimination, a strong, sterically hindered base and higher temperatures would be employed.

Reactivity of the Quaternary Ammonium Cation

The reactivity of the this compound cation is largely dictated by the presence of the positively charged nitrogen atom and the bromo-pentyl chain.

The stability of quaternary ammonium cations is influenced by factors such as pH and temperature. Generally, these cations are stable across a wide pH range due to the lack of acidic protons on the nitrogen atom. However, extreme pH conditions and elevated temperatures can influence their stability and reactivity.

Table 1: General Stability of Quaternary Ammonium Cations

ConditionStabilityNotes
Acidic pH Generally stableThe quaternary nitrogen is not protonated further.
Neutral pH Generally stable
Basic pH Generally stable, but can undergo elimination at high temperaturesThe hydroxide ion can act as a base to initiate elimination reactions. libretexts.org
Low Temperature Generally stable
High Temperature Can undergo decomposition, such as Hofmann eliminationThe thermal stability is influenced by the structure of the alkyl groups and the counter-ion. libretexts.org

Hofmann elimination is a characteristic reaction of quaternary ammonium hydroxides when heated. wikipedia.orgbyjus.com This reaction involves the removal of a beta-hydrogen by a hydroxide ion, leading to the formation of an alkene and a tertiary amine. libretexts.orgnumberanalytics.com

For this compound, the relevant beta-hydrogens are on the carbon atom adjacent (at the C4 position) to the carbon bonded to the quaternary ammonium group. The other potential site for elimination would be from one of the methyl groups, which lacks a beta-hydrogen and thus cannot participate in this reaction. byjus.com

The Hofmann rule predicts that the major product of this elimination will be the least substituted alkene, which is known as the Hofmann product. wikipedia.orgbyjus.com This preference is attributed to the steric bulk of the trimethylamine leaving group, which makes the abstraction of the less sterically hindered beta-hydrogen more favorable. libretexts.orgwikipedia.org

In the case of this compound hydroxide, heating would be expected to yield 5-bromo-1-pentene (B141829) and trimethylamine.

Reaction Scheme for Hofmann Elimination:

This compound hydroxide → 5-Bromo-1-pentene + Trimethylamine + Water

It is important to note that the starting material is typically a quaternary ammonium halide, which is treated with silver oxide and water to form the hydroxide salt before the elimination step. wikipedia.orgbyjus.com

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable in this regard.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. appliedmineralogy.commdpi.com It is widely employed to calculate the geometries and energies of reactants, products, and, crucially, transition states. By mapping the potential energy surface of a reaction, DFT calculations can elucidate the reaction pathway and determine the activation energy, providing insights into the reaction kinetics. nih.gov

For the Hofmann elimination of this compound, DFT calculations could be used to:

Model the geometry of the transition state for the E2 elimination.

Calculate the activation energy barrier for the formation of the Hofmann product.

Compare the energies of different possible transition states to explain the regioselectivity of the reaction.

Studies have shown that DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can provide accurate predictions of molecular geometries and reaction energetics for quaternary ammonium compounds. appliedmineralogy.comnih.gov The choice of solvent can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which is important as many reactions occur in solution. nih.gov

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govarxiv.org By simulating the interactions between the solute (this compound) and the surrounding solvent molecules, MD can provide a detailed picture of solvation effects on reactivity.

Key insights that can be gained from MD simulations include:

Solvent Shell Structure: Understanding how solvent molecules, such as water, arrange themselves around the quaternary ammonium cation and the bromide counter-ion.

Ion Pairing: Investigating the extent of association between the cation and anion in solution, which can influence reactivity.

Diffusion and Transport: Calculating diffusion coefficients of the ions, which is important for understanding reaction rates in solution. nih.gov

The choice of force field and water model is critical for the accuracy of MD simulations. nih.gov Simulations at different temperatures can also be performed to study the effect of temperature on the dynamics and stability of the system. nih.gov For instance, simulations could reveal how increased temperature affects the solvent structure around the cation, potentially facilitating the approach of a hydroxide ion to initiate the Hofmann elimination.

Table 2: Computational Methods for Studying Reactivity

MethodApplicationInsights Gained
Density Functional Theory (DFT) Elucidation of reaction mechanisms, calculation of transition state energies. appliedmineralogy.comnih.govReaction pathways, activation energies, understanding of selectivity (e.g., Hofmann vs. Zaitsev). libretexts.orgwikipedia.org
Molecular Dynamics (MD) Investigation of solvation effects and dynamics in solution. nih.govarxiv.orgSolvent structure around ions, ion pairing behavior, diffusion coefficients, temperature effects on stability. nih.govnih.gov

Applications of 5 Bromo Pentyl Trimethyl Ammonium As a Precursor or Functional Unit in Diverse Chemical Fields

Role in the Synthesis of Advanced Organic Materials

The dual functionality of (5-Bromo-pentyl)-trimethyl-ammonium, with its reactive bromo-alkyl chain and its charged trimethylammonium head, allows for its versatile use in the synthesis of a variety of advanced organic materials. This section delves into its specific applications as a precursor for functionalized monomers, its incorporation into polymer backbones to create charged materials, and its use in the fabrication of ion-exchange resins and membranes.

Precursor for Functionalized Monomers in Polymer Synthesis

The presence of a reactive bromine atom allows this compound to be readily converted into a variety of functionalized monomers. For instance, it can be reacted with vinyl-containing compounds to introduce a polymerizable group, thereby creating a monomer that carries a positive charge. This strategy is pivotal in the synthesis of polyelectrolytes and other charged polymers.

A general synthetic route involves the reaction of this compound bromide with a suitable vinyl-containing nucleophile, such as an acrylate (B77674) or a vinylpyridine derivative. The resulting monomer can then be polymerized using standard techniques like free radical polymerization or controlled radical polymerization methods to yield a well-defined polymer with pendant quaternary ammonium (B1175870) groups.

Monomer Synthesis via this compound
Reactant 1 This compound bromide
Reactant 2 Vinyl-containing nucleophile (e.g., sodium acrylate)
Reaction Type Nucleophilic Substitution
Product Vinyl monomer with a pendant trimethylammonium group

These functionalized monomers are crucial for creating materials with specific properties, such as antimicrobial surfaces or gene delivery vectors.

Incorporation into Polymer Backbones for Charged Materials

Beyond its use in creating functionalized monomers, this compound can be directly incorporated into polymer backbones. This is often achieved through polycondensation reactions where the bifunctional nature of a derivative of the title compound is exploited. For example, if both ends of the pentyl chain are functionalized to be reactive with appropriate co-monomers, it can become an integral part of the polymer chain.

This approach leads to the formation of ionenes, a class of polyelectrolytes where the quaternary ammonium groups are located in the polymer backbone. These materials are of significant interest for applications such as gene therapy, as the charged backbone can effectively complex with DNA.

Application in Ion-Exchange Resins or Membranes

A significant application of polymers functionalized with this compound is in the creation of anion-exchange membranes (AEMs) and resins. google.com These materials are essential for various technologies, including fuel cells, water purification, and electrodialysis. researchgate.net The quaternary ammonium groups act as fixed positive charges, facilitating the transport of anions.

The synthesis of such materials often involves the reaction of a pre-existing polymer with this compound bromide. For example, a polymer with nucleophilic side chains can be readily functionalized by reacting it with the bromo-functionalized quaternary ammonium salt. A patent describes the preparation of water-insoluble, strongly basic polyquaternary ammonium ion-exchange resins by copolymerizing unsaturated quaternary ammonium halides. google.com While not specifying the pentyl chain, this highlights the general principle. Another patent mentions the use of 6-bromohexyl trimethylammonium bromide in the preparation of Colesevelam, a bile acid sequestrant, demonstrating the utility of similar haloalkyl-trimethylammonium compounds in creating functional polymers. google.com

Properties of Anion-Exchange Membranes Functionalized with Quaternary Ammonium Groups
Functional Group Quaternary Ammonium
Mechanism Anion exchange at fixed positive charge sites
Key Performance Metrics Ion Exchange Capacity (IEC), Ionic Conductivity, Swelling Ratio
Applications Fuel Cells, Water Desalination, Electrodialysis

Utilization in Supramolecular Chemistry

The amphiphilic nature of molecules derived from this compound, possessing a charged, hydrophilic head group and a potentially modifiable, hydrophobic tail, makes them excellent candidates for use in supramolecular chemistry. This section explores their role in the development of self-assembled systems and their participation in host-guest interactions.

Development of Self-Assembled Systems

Surfactants containing a quaternary ammonium head group and a hydrophobic tail can spontaneously self-assemble in solution to form a variety of structures, such as micelles, vesicles, and liquid crystals. nih.govnih.govias.ac.in By modifying the bromo-end of this compound with a long alkyl chain, a cationic surfactant can be synthesized.

The length of the alkyl chain, the nature of the counter-ion, and the presence of other functional groups can all influence the critical micelle concentration (CMC) and the morphology of the resulting self-assembled structures. nih.gov These organized assemblies have found applications in drug delivery, as templates for nanomaterial synthesis, and in the creation of soft materials like hydrogels. ias.ac.in Research on surfactants with trimethyl ammonium head groups has shown that an increase in the alkyl chain length leads to a linear increase in the solubility of hydrophobic substances, which is attributed to the larger nonpolar core of the surfactant aggregates. nih.gov

Factors Influencing Self-Assembly of Quaternary Ammonium Surfactants
Hydrophobic Tail Length and branching of the alkyl chain
Hydrophilic Head Group Size and charge density
Counter-ion Size, charge, and hydration
Environmental Conditions Temperature, pH, and ionic strength

Host-Guest Interactions and Recognition Phenomena

The positively charged trimethylammonium group of this compound can act as a guest that binds to various host molecules, such as crown ethers and calixarenes. This interaction is primarily driven by ion-dipole forces and hydrogen bonding between the ammonium protons and the oxygen atoms of the crown ether.

The specificity of this host-guest recognition can be tuned by altering the size of the crown ether cavity and the substitution pattern on the ammonium guest. This principle of molecular recognition is fundamental to the design of chemical sensors, molecular switches, and systems for selective ion transport. While direct studies on the host-guest chemistry of this compound are not prevalent, the extensive research on the complexation of other quaternary ammonium ions with macrocyclic hosts provides a strong basis for its potential in this area.

Application as a Phase Transfer Catalyst (PTC)

This compound bromide is recognized as a versatile quaternary ammonium compound that can function as a phase transfer catalyst. chemimpex.com PTCs are substances that facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby accelerating reaction rates and often leading to higher yields and fewer byproducts. ijirset.com This catalytic action is particularly beneficial in green chemistry, as it can reduce the need for organic solvents by enabling the use of water. ijirset.com

The fundamental mechanism of a quaternary ammonium PTC like this compound involves the principle of ion exchange and transport. In a typical biphasic system, an anionic reagent (Nu⁻), which is soluble in the aqueous phase, needs to react with an organic substrate (R-X) that is soluble in the organic phase.

The catalytic cycle can be summarized in the following steps:

Ion Exchange: The positively charged quaternary ammonium cation (Q⁺) from this compound bromide, present at the interface of the two phases, pairs with the nucleophilic anion (Nu⁻) from the aqueous phase. This forms an ion pair [Q⁺Nu⁻].

Phase Transfer: This newly formed ion pair is lipophilic enough to migrate from the aqueous phase into the organic phase.

Reaction: Once in the organic phase, the "naked" anion [Nu⁻] is highly reactive and performs a nucleophilic attack on the organic substrate (R-X), leading to the formation of the desired product (R-Nu) and a leaving group anion (X⁻).

Catalyst Regeneration: The quaternary ammonium cation (Q⁺) then pairs with the leaving group anion (X⁻) to form [Q⁺X⁻]. This ion pair migrates back to the aqueous phase, where the Q⁺ cation is released and can start another catalytic cycle by pairing with a new nucleophile.

This process allows the reaction to proceed efficiently without the need for a single solvent that dissolves all reactants.

Quaternary ammonium salts are widely employed as PTCs in a variety of organic reactions. While specific performance data for this compound is not extensively documented in publicly available literature, its structural features are indicative of its potential efficacy in key transformations such as nucleophilic substitutions and oxidations.

Nucleophilic Substitutions: These are classic examples of reactions accelerated by PTCs. alfachemic.com The reaction between an alkyl halide and an inorganic salt (e.g., KCN, KF) is a prime example where the PTC facilitates the transport of the cyanide or fluoride (B91410) anion into the organic phase. alfachemic.comed.ac.uk The efficacy of the catalyst in such reactions is influenced by factors like the length of the alkyl chain and the nature of the substituents on the nitrogen atom, which affect its lipophilicity and the stability of the ion pair. The pentyl chain in this compound provides a good balance of solubility in both polar and non-polar environments.

Reaction TypeReactantsCatalyst RolePotential Outcome
Nucleophilic Substitution (SN2) Alkyl Halide (in organic phase) + Nucleophile Salt (e.g., NaCN in aqueous phase)Transports nucleophile (CN⁻) into the organic phase.Formation of alkyl nitrile with increased yield and faster reaction rate.
Oxidation Organic Substrate (e.g., an alcohol in toluene) + Oxidizing Agent (e.g., KMnO₄ in water)Transports the oxidizing anion (MnO₄⁻) into the organic phase.Efficient oxidation of the alcohol to a carboxylic acid.

Oxidations: In oxidation reactions using agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), which are soluble in water but not in organic solvents, a PTC is essential. The quaternary ammonium cation transports the permanganate or dichromate anion into the organic phase to oxidize the substrate.

To enhance the reusability and efficiency of phase transfer catalysts, various design and immobilization strategies have been developed. While specific strategies for this compound are not detailed, general principles for quaternary ammonium salts are applicable.

Catalyst Design: The effectiveness of a PTC is a function of its structure. For instance, increasing the length of the alkyl chains on the nitrogen atom generally enhances the catalyst's lipophilicity, improving its solubility in the organic phase and often increasing its activity. Starburst quaternary ammonium salts, which are larger, more complex structures, have been shown to be highly efficient PTCs. theaic.org

Immobilization: Immobilizing the catalyst on a solid support offers significant advantages, including easy separation from the reaction mixture and the potential for continuous flow processes. Common supports include:

Polymers: Polystyrene and polyethylene (B3416737) glycol (PEG) are frequently used as backbones to which the quaternary ammonium salt can be covalently bonded.

Inorganic Supports: Materials like silica (B1680970), alumina, and zeolites can also be functionalized with quaternary ammonium groups.

The bromo-functional group on this compound makes it an ideal candidate for immobilization. It can readily react with nucleophilic sites on a support material (e.g., hydroxyl groups on silica or a polymer backbone) to form a stable, covalent bond, tethering the catalytic quaternary ammonium head to the solid phase.

Role in Advanced Analytical Chemistry Methodologies

The unique structure of this compound also lends itself to applications in analytical chemistry, particularly in chromatography and sample preparation.

In ion chromatography, the separation of ions is achieved through their differential interactions with a stationary phase. The stationary phase in anion-exchange chromatography consists of a solid support (typically a polymer resin or silica) functionalized with positively charged groups.

This compound is a suitable precursor for the synthesis of such stationary phases. The terminal bromo group allows for its covalent attachment to a support material that has nucleophilic functionalities. The process would involve:

Support Selection: Choosing a porous support material like silica gel or a pre-formed polymer bead.

Surface Activation: Activating the surface of the support to introduce reactive nucleophilic groups if not already present.

Grafting Reaction: Reacting the activated support with this compound bromide. The nucleophilic groups on the support will displace the bromide ion from the pentyl chain in a nucleophilic substitution reaction, permanently bonding the trimethylammonium functional group to the stationary phase.

The resulting material is a strong anion exchanger, with the positively charged trimethylammonium groups acting as the ion-exchange sites. This type of stationary phase is used to separate and quantify anionic analytes. The use of ion-exchange resins as catalysts and for separation is a well-established field. researchgate.net

ParameterDescription
Support Material Typically silica or polymer resins (e.g., polystyrene-divinylbenzene).
Functional Group Trimethylammonium (a strong anion exchanger).
Attachment Chemistry Covalent bonding via reaction of the bromo-pentyl group with the support.
Application Separation and analysis of anions (e.g., chloride, nitrate, sulfate) in aqueous samples.

Derivatization: In techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often used to improve the analytical properties of a target molecule, such as its volatility or detectability. While trimethylsilylating reagents are common, reagents that introduce a charge can be used to enhance detection by mass spectrometry or to enable separation by ion-exchange mechanisms. The reactive bromo- group in this compound could potentially be used to "tag" certain analytes (e.g., thiols, amines, or phenols) with a permanent positive charge, facilitating their analysis by techniques sensitive to ionic species.

Solid-Phase Extraction (SPE): The principles used to create stationary phases for chromatography can also be applied to prepare sorbents for solid-phase extraction. By bonding this compound to a solid support like silica, a strong anion-exchange SPE sorbent can be created. This sorbent would be used to selectively extract and concentrate anionic analytes from a complex sample matrix before their final analysis, a technique often used in environmental and biological research. chemimpex.com For instance, it could be used in wastewater treatment to remove organic pollutants. chemimpex.com

Investigation in Bioconjugation Chemistry (as a chemical tool/probe, not for biological effects or clinical data)

This compound and its bromide salt, (5-Bromopentyl)trimethylammonium bromide, have emerged as valuable reagents in the field of bioconjugation chemistry. Their utility stems from the presence of two key functional groups: a terminal bromine atom that can participate in nucleophilic substitution reactions, and a quaternary ammonium group that can impart hydrophilicity and act as a recognition motif. These characteristics make it a versatile building block for the synthesis of molecular probes and as a precursor for tagging reagents.

Linker or Spacer for Molecular Probes

The bifunctional nature of this compound allows it to serve as a linker or spacer in the construction of molecular probes. The pentyl chain provides a flexible spacer arm that separates a reporter molecule (e.g., a fluorophore) from a reactive group or a biologically active molecule. The quaternary ammonium group can enhance the water solubility of the resulting probe, which is often a crucial property for biological applications.

Another significant use of (5-Bromopentyl)-trimethyl-ammonium bromide is in the modification of biopolymers to create novel functional materials that can act as carriers for molecular probes or drugs. For example, it has been used to graft hydrophilic quaternary ammonium groups onto chitosan (B1678972), a natural biopolymer. researchgate.netnih.gov This modification transforms chitosan into an amphiphilic polymer capable of self-assembling into nanoparticles. These nanoparticles can then be used to encapsulate and deliver hydrophobic molecules like quercetin. researchgate.netnih.gov The this compound moiety in this context acts as a key structural component that enables the formation of the nanoparticle delivery system.

The synthesis of such modified biopolymers and fluorescent probes highlights the role of this compound as a versatile linker. The following table summarizes a representative synthetic application.

Reactant 1Reactant 2ProductApplicationReference
Chitosan(5-bromopentyl) trimethylammonium bromide (BPTA)Amphiphilic ChitosanNanoparticle drug delivery system researchgate.netnih.gov
Coumarin-based fluorophore(5-bromopentyl)trimethylammonium bromideFluorescent probe analogProbe for enzyme activity amazonaws.com
Lignin(5-bromopentyl)trimethylammonium bromideCationic Lignin DerivativeModified Biopolymer lakeheadu.ca
p-tert-butylcalix researchgate.netarene(5-bromopentyl)trimethylammonium bromideFunctionalized CalixareneLewis acid-type catalyst researchgate.net

Precursor for Chemically Activated Tagging Reagents

The chemical reactivity of the bromine atom in this compound makes it an excellent precursor for the development of chemically activated tagging reagents, particularly affinity labeling agents. Affinity labeling is a technique used to identify and study the binding sites of macromolecules, such as receptors and enzymes. An affinity label is a molecule that resembles a natural ligand for the macromolecule but also contains a reactive group that can form a covalent bond with the target, thereby "tagging" it.

The quaternary ammonium group of this compound can mimic the trimethylammonium moiety of acetylcholine (B1216132), a key neurotransmitter. nih.govtmc.edu This makes it a suitable scaffold for designing affinity labels for acetylcholine binding proteins, such as the nicotinic acetylcholine receptor. google.comacs.orgnih.gov By incorporating a more reactive functional group in place of or in addition to the bromine, this compound can be converted into a potent and specific tagging reagent.

For example, the bromo-pentyl portion of the molecule can be used to attach a photoactivatable group, such as an aryldiazonium or azide (B81097) group, creating a photoaffinity label. acs.org Upon binding to the target protein, the label can be activated by light to form a highly reactive species (a carbene or nitrene) that covalently attaches to nearby amino acid residues in the binding site.

While direct synthesis of a tagging reagent starting from this compound is not extensively detailed in the provided search results, its structural similarity to known affinity labels for cholinergic systems strongly supports its potential as a precursor. The general principle involves the alkylation of a nucleophilic group on a reporter or a photoactivatable moiety with this compound bromide.

The development of quaternary ammonium linkers for antibody-drug conjugates (ADCs) further underscores the importance of this chemical motif in bioconjugation. researchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.gov In ADCs, a linker connects a potent cytotoxic drug to an antibody that targets cancer cells. Quaternary ammonium groups can be incorporated into these linkers to enhance stability and facilitate drug release. researchgate.netaacrjournals.orgaacrjournals.orgnih.gov The synthetic strategies used for these advanced linkers could be adapted, using this compound as a foundational building block.

The following table outlines the potential of this compound as a precursor for various tagging reagents.

PrecursorPotential Reactive Group to be IntroducedTarget ClassType of Tagging Reagent
This compoundAzide, AlkyneProteins, BiopolymersClick Chemistry Probe
This compoundDiazonium, Aryl AzideReceptors, EnzymesPhotoaffinity Label
(5-bromo-pentyl)trimethylammonium bromideThiol, MaleimideProteins with Cysteine ResiduesCovalent Labeling Agent
(5-bromo-pentyl)trimethylammonium bromideCarboxylate (for amide coupling)Amine-containing moleculesGeneral Bioconjugation Reagent

Future Directions and Emerging Research Avenues for 5 Bromo Pentyl Trimethyl Ammonium Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For compounds like (5-Bromo-pentyl)-trimethyl-ammonium and other QAS, research is pivoting towards more sustainable and environmentally benign production methods.

A significant area of development is the use of safer alkylating agents. Traditionally, the synthesis of QAS often involves alkyl halides. However, research has demonstrated the efficacy of dimethyl carbonate (DMC) as an environmentally friendly alternative. researchgate.net DMC is considered a "green" reagent, and studies have shown that it can achieve high conversion rates (over 99% for mono-alkyl tertiary amines) under optimized conditions. researchgate.net Another strategy involves exploring solvent-free and catalyst-free reaction conditions, which can significantly reduce waste and environmental impact. acs.org

Furthermore, the concept of "design for degradation" is gaining traction. Current commercial QAS are built with stable C-N, C-C, and C-H bonds, making them persistent in the environment and contributing to issues like antibiotic resistance. rsc.org Future research will likely focus on incorporating intentionally weaker, degradable functional groups, such as esters or thioethers, into the backbone of QAS. rsc.org This approach would create compounds that retain their desired functions but can break down into less harmful substances under specific environmental conditions like changes in pH or temperature. rsc.org

Table 1: Comparison of Synthetic Reagents for Quaternary Ammonium (B1175870) Salts

Reagent Type Example Advantages Disadvantages Research Focus
Traditional Alkylating Agents Alkyl Halides High reactivity, well-established methods. Often hazardous, can produce toxic byproducts. Reducing environmental impact.
"Green" Alkylating Agents Dimethyl Carbonate (DMC) Environmentally friendly, less toxic. researchgate.net May require specific catalysts or conditions. Optimization of reaction conditions for broader use. researchgate.net

| Alternative Reagents | Quaternary Ammonium Salts (as reagents) | Non-carcinogenic, non-flammable, solid alternatives. nih.gov | Relatively unexplored for direct transformations. nih.gov | Developing new strategies for their use in alkylation. nih.gov |

Development of New Functionalized Derivatives with Tailored Reactivity

The terminal bromine on this compound is a gateway to a vast landscape of new functionalized molecules. The classic Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide, provides a foundational method for creating diverse QAS derivatives. nih.gov

Future research will intensely focus on leveraging the reactivity of the C-Br bond to graft new functionalities onto the pentyl chain. This allows for the synthesis of multifunctional monomers with tailored properties. For instance, reacting a tertiary amine like N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) with various alkyl halides (analogous to modifying the this compound structure) has successfully produced polymerizable QAS monomers containing carboxylic acid and methoxysilane (B1618054) groups. nih.gov These new derivatives have potential applications as antimicrobial agents, adhesives, and coupling agents in dental composites and other advanced materials. nih.gov

The goal is to create a library of derivatives where the functionality can be precisely tuned for a specific application. This includes synthesizing QAS-based betaines (zwitterionic molecules with a carboxylate group) for use in medicine and biology, or developing novel QAS structures to overcome microbial resistance. nih.gov

Table 2: Examples of Functionalized Quaternary Ammonium Salt Derivatives

Precursor Reactant Functional Group Introduced Potential Application Reference
Tertiary Amine + Bromoalkane 5-bromovaleric acid Carboxylic Acid Polymerizable monomers, adhesives nih.gov
Tertiary Amine + Bromoalkane (3-Bromopropyl)trimethoxysilane Methoxysilane Coupling agents, surface modification nih.gov

Integration into Complex Chemical Systems for Advanced Applications

The true potential of this compound and its derivatives is realized when they are integrated as components within larger, complex systems. Their bifunctional nature makes them ideal candidates for use as linkers or functional pendants in polymers and framework materials.

One of the most promising areas is in the development of metal-organic frameworks (MOFs). MOFs are highly porous materials constructed from metal nodes and organic linkers, with vast potential in catalysis, gas storage, and separation. acs.org A molecule like this compound could be modified to act as a "mixed linker," where one end coordinates with the metal node and the other end (the quaternary ammonium group) imparts specific functionality to the pores of the MOF. rsc.org This allows for the precise tailoring of the chemical environment within the framework. rsc.org Postsynthetic modification of MOF nodes and linkers is a key strategy for creating these advanced materials. nih.gov

In polymer science, the incorporation of QAS units into polymer chains can create materials with unique properties. Polymerizable QAS monomers can be used to synthesize polyelectrolytes with adjustable cationicity and molecular weight, finding use in both traditional and emerging industries. researchgate.net For example, turning a biopolymer like dextran (B179266) into antibacterial fibers has been achieved by functionalizing it with quaternary ammonium salts, demonstrating a pathway for creating advanced materials for wound healing. acs.org

Theoretical Predictions and Computational Design of Related Compounds

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new materials, and the world of QAS is no exception. acs.org Density Functional Theory (DFT) and other computational methods are crucial for understanding the structure, properties, and reactivity of these compounds at a molecular level.

For newly synthesized QAS derivatives, computational approaches like the GIAO/B3LYP method can be used to calculate NMR screening constants, providing theoretical data that can be compared with experimental spectra to confirm molecular structures. nih.gov This synergy between synthesis and computation is vital for validating new compounds.

Looking forward, computational modeling will be a key driver in the rational design of new molecules for specific tasks. nih.gov In the context of MOFs, quantum mechanical calculations can predict novel materials with superior catalytic properties before they are ever synthesized in a lab. nih.govnih.gov For instance, computational studies can be used to screen different functionalized linkers to determine which will lead to the most stable and effective catalytic MOF structure. researchgate.net This predictive power allows researchers to focus their experimental efforts on the most promising candidates, saving time and resources. acs.org

Table 3: Computational Methods in Quaternary Ammonium Salt Research

Computational Method Application Purpose Reference
Density Functional Theory (DFT) Structural analysis of new QAS derivatives. Corroborate experimental findings from FTIR and NMR spectroscopy. nih.gov
Quantum Mechanics (QM) Design of MOF linkers and nodes. Predict catalytic properties and guide experimental synthesis. acs.orgnih.gov

| DFT (Mechanism Studies) | Investigating reaction pathways. | Elucidate catalytic modes and understand stereoselectivity. | nih.gov |

Unexplored Reactivity Patterns and Mechanistic Discoveries

While the nucleophilic substitution of the bromine atom is the most apparent reaction pathway for this compound, there remains a significant opportunity to discover novel reactivity patterns and gain deeper mechanistic insights.

Future research could explore the use of this compound and its derivatives in more complex catalytic cycles. For example, studies on gold-catalyzed reactions of bromoallenyl ketones have revealed intricate mechanisms and ligand-controlled regioselectivity, suggesting that the interplay between a halide and a metal catalyst can lead to unexpected and useful transformations. nih.gov

Furthermore, detailed kinetic and computational studies can uncover subtle, yet critical, aspects of reaction mechanisms. Investigations into amination reactions via nucleophilic aromatic substitution (SNAr) have revealed that the choice of base can lead to different reaction pathways, including the in-situ generation of a catalytic species that changes the reaction mechanism entirely. rsc.org Applying such rigorous mechanistic analysis to reactions involving this compound could unlock new synthetic strategies. Similarly, DFT studies have been used to elucidate the complex modes of action for bifunctional organocatalysts, revealing the importance of non-covalent interactions like hydrogen bonding and π-π stacking in controlling stereoselectivity. nih.govresearchgate.net Understanding these subtle forces is key to designing more efficient and selective reactions.

Finally, the role of QAS themselves as alternative, safer reagents in reactions like alkylations is a growing field. nih.gov Exploring the full scope of these transformations will continue to be a fruitful avenue of research. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-pentyl)-trimethyl-ammonium, and how can purity be ensured?

  • Methodology :

  • Quaternization Reaction : React 5-bromo-pentyl bromide with trimethylamine in a polar solvent (e.g., acetonitrile) under reflux. Monitor progress via thin-layer chromatography (TLC) .
  • Purification : Use preparative HPLC (as in for similar ammonium salts) to isolate the compound with >97% purity. Validate purity via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) .
  • Storage : Store at 0–6°C in airtight, light-protected containers to prevent degradation, as recommended for structurally related boronic acids .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm alkyl chain bromination and quaternary ammonium formation. Flow 1^1H NMR (as in ) can monitor dynamic processes .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., exact mass calculations in ).
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and Br .

Q. How should researchers ensure stability during storage and handling?

  • Methodology :

  • Storage Conditions : Follow protocols for similar quaternary ammonium compounds: store at 0–6°C in inert atmospheres to prevent hydrolysis or oxidation .
  • Safety Protocols : Adhere to safety data sheet (SDS) guidelines for brominated compounds, including PPE (gloves, goggles) and fume hood use. Reference hazard codes (e.g., P301-P315 for spill response) .

Advanced Research Questions

Q. How can dimerization kinetics of this compound be studied under varying conditions?

  • Methodology :

  • Time-Resolved NMR : Use flow 1^1H NMR ( ) to monitor dimerization in real time. Adjust solvent polarity (e.g., CD3_3CN vs. D2_2O) to study solvent effects .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to calculate rate constants. Compare with analogous 3-alkyl-1,2-xylylene dimerization mechanisms .

Q. How to resolve contradictions in reactivity data across different experimental setups?

  • Methodology :

  • Iterative Analysis : Cross-validate results using multiple techniques (e.g., NMR, HPLC, and mass spectrometry) to rule out instrumentation bias .
  • Condition Screening : Systematically test variables (temperature, solvent, catalyst) to identify critical factors. Reference ’s approach to iterative data collection .

Q. What computational models predict the interaction of this compound with biological membranes?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model interactions with lipid bilayers, referencing phosphorylcholine analogs in .
  • Docking Studies : Compare binding affinity with structurally similar quaternary ammonium compounds (e.g., bethanechol chloride in ) .

Data and Experimental Design Considerations

  • Reproducibility : Document synthesis conditions (solvent, temperature, stoichiometry) and analytical parameters (NMR frequencies, HPLC gradients) per ’s guidelines .
  • Contradiction Management : Archive raw data (spectra, chromatograms) and share via open-access platforms to enable peer validation, aligning with ’s open-data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.